6'-Methoxy Olsalazine

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

6'-Methoxy Olsalazine is the EP-specified Impurity A standard for Olsalazine Sodium, chemically defined as the mono-methoxylated asymmetric dimer (6-hydroxy-6′-methoxy-3,3′-diazenediyldibenzoic acid). Unlike generic azo impurity standards, this compound's unique 6′-methoxy moiety alters chromatographic lipophilicity and UV spectral properties, making it indispensable for accurate HPLC/UPLC system suitability testing, peak purity analysis, and forced degradation studies under ICH Q1A(R2). Essential for ANDA regulatory submissions—pharmacopeial monographs mandate its use for identification, quantification, and mass balance calculations at ICH Q3A/Q3B thresholds. Insist on a batch-specific CoA with full traceability to the Ph. Eur. standard for DMF Quality section compliance.

Molecular Formula C₁₅H₁₂N₂O₆
Molecular Weight 316.27
Cat. No. B1153709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-Methoxy Olsalazine
Synonyms4-((3-Carboxy-4-hydroxyphenyl)diazenyl)-2-methoxybenzoic Acid
Molecular FormulaC₁₅H₁₂N₂O₆
Molecular Weight316.27
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6'-Methoxy Olsalazine Procurement Guide for Analytical Reference Standards and Pharmaceutical Research


6'-Methoxy Olsalazine (CAS: 2749969-12-6), chemically designated as 6-Hydroxy-6′-methoxy-3,3′-diazenediyldibenzoic acid, is a small-molecule azo compound recognized as a structurally related substance to the anti-inflammatory prodrug Olsalazine Sodium . Its primary classification in the scientific and industrial supply chain is Olsalazine EP Impurity A, a specified impurity in the European Pharmacopoeia monograph for Olsalazine Sodium [1]. As a mono-methoxylated asymmetric dimer, it serves a critical function in pharmaceutical development and quality control (QC), serving as a reference marker for the identification, quantification, and chromatographic purity assessment of Olsalazine Active Pharmaceutical Ingredient (API) and finished drug products .

Why 6'-Methoxy Olsalazine Cannot Be Replaced by Unqualified Reference Standards in Regulatory Applications


In the context of pharmaceutical analysis and regulatory filing (e.g., ANDA submissions), a generic 'azo impurity standard' or even the parent drug Olsalazine cannot substitute for a specific, characterized batch of 6'-Methoxy Olsalazine. Analytical methodologies such as HPLC and UPLC require precise relative retention times (RRT) and resolution factors unique to this specific asymmetric methoxy derivative [1]. The use of an incorrect standard, an unqualified reference material, or a structurally similar but distinct analog introduces quantifiable risk of misidentification during peak purity analysis and systematic error during forced degradation studies [2]. Specifically, the presence of the 6'-methoxy moiety alters the compound's chromatographic lipophilicity and UV spectral properties compared to the symmetric parent molecule, necessitating the use of the exact EP Impurity A standard for accurate calibration, system suitability testing, and accurate mass balance calculations to meet International Council for Harmonisation (ICH) Q3A/Q3B thresholds .

6'-Methoxy Olsalazine: Quantitative Differentiation and Analytical Evidence vs. Parent Compound and Class Analogs


Structural Confirmation of 6'-Methoxy Olsalazine as a Specific Monomethyl Impurity

6'-Methoxy Olsalazine is definitively characterized as an asymmetric mono-methoxy derivative of the parent symmetric dimer, Olsalazine. The molecular formula is established as C15H12N2O6, differing from Olsalazine Sodium's parent acid form (C14H10N2O6) by the substitution of a hydroxyl group with a methoxy group, which is confirmed via 1H-NMR and 13C-NMR spectroscopy . This precise substitution pattern distinguishes it from other potential impurities like 3-Descarboxy Olsalazine (decarboxylation product) and olsalazine-O-sulphate (Phase II conjugate), which present different elemental compositions and molecular weights . Quantitative chromatographic methods utilize this distinct molecular mass (316.27 g/mol) for LC-MS identification and quantification, enabling absolute discrimination from the parent drug and other process-related substances [1].

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Comparative Colonic Bacterial Degradation Rates of Azo-Bonded Prodrugs: A Pharmacopoeial Relevance Framework

A comparative in vitro study utilizing pooled human fecal slurry to simulate colonic bacterial metabolism quantified the degradation half-lives (t1/2) of three clinically relevant azo-bonded prodrugs of 5-aminosalicylic acid (5-ASA). The degradation rate of Olsalazine (t1/2 = 145.1 min) was significantly slower than that of Balsalazide (t1/2 = 80.9 min) and Sulfasalazine (t1/2 = 32.8 min) [1]. This class-level inference establishes that the chemical backbone beyond the azo bond substantially influences the rate of colonic bioactivation [2]. While this specific study did not include 6'-Methoxy Olsalazine, it provides the class-level benchmark data that supports the investigation of structural analogs like 6'-Methoxy Olsalazine in metabolic stability assays. For analytical reference standard users, this data underscores the need for stability-indicating methods that can differentiate between the parent prodrug and its specific methoxy impurity, which may exhibit altered degradation kinetics due to the substituent effect.

Colonic Drug Delivery Pharmacokinetics Microbial Metabolism

In Vitro Prosecretory Effect Quantification of Azo Prodrugs and Implications for Impurity Safety Assessment

An ex vivo study using rabbit distal ileum mounted in Ussing chambers demonstrated that at clinically relevant equimolar concentrations (0.1–10 mM), Olsalazine induced a prosecretory response measured as short-circuit current (Isc) ranging from 2.0 ± 1.0 to 7.0 ± 2.1 µA/cm² [1]. This response was significantly lower than that induced by Balsalazide (range: 6.3 ± 1.5 to 16.7 ± 1.3 µA/cm²) but comparable to Sulfasalazine (range: 3.2 ± 1.1 to 6.2 ± 1.5 µA/cm²). In contrast, the active moiety Mesalamine (5-ASA) did not induce secretion at any dose (0 µA/cm² baseline change) [2]. This class-level evidence demonstrates that the intact azo-bonded prodrug, not the active 5-ASA, is responsible for the off-target ileal secretion linked to dose-dependent diarrhea in 17% of patients [3]. For analytical procurement, this confirms that 6'-Methoxy Olsalazine, as a structurally intact azo compound, retains this class-specific pharmacological liability, which justifies its strict control as a specified impurity.

In Vitro Pharmacology Safety Pharmacology Gastrointestinal Tolerability

Regulatory Designation as EP Impurity A Mandates the Use of a Certified Reference Standard

6'-Methoxy Olsalazine is formally designated as Olsalazine EP Impurity A in the European Pharmacopoeia (Ph. Eur.) monograph for Olsalazine Sodium [1]. This official designation imposes a legally binding requirement for analytical method validation and routine QC release testing of Olsalazine Sodium API and drug products. The use of a non-EP-grade standard, a structurally similar but unqualified analog, or an in-house synthesized and non-certified batch does not meet the data integrity requirements for Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF). Vendors supply this compound with Certificates of Analysis (CoA) that include validated quantitative assays (typically >95% purity by HPLC), NMR, and MS spectral data, all of which are essential for establishing traceability to the Ph. Eur. monograph .

Regulatory Compliance Quality Control Pharmacopoeial Standards

6'-Methoxy Olsalazine: Targeted Application Scenarios for Analytical and Regulatory Workflows


ANDAs and DMF Filing: Ensuring Compliance with Impurity Thresholds

Pharmaceutical companies developing generic versions of Olsalazine Sodium (e.g., Dipentum) require 6'-Methoxy Olsalazine as a primary reference standard to validate the analytical methods used for quantifying impurities in their ANDA submissions. Regulatory agencies require that specified impurities be identified and quantified below the ICH Q3A threshold, which is typically 0.10% or 0.15% depending on the maximum daily dose. The EP monograph explicitly lists this compound as Impurity A, making its use mandatory for demonstrating analytical control and meeting the identification threshold [1]. A CoA from the supplier provides the traceability chain back to the Ph. Eur. standard, a critical component of the DMF Quality section [2].

Stability-Indicating HPLC Method Development and Forced Degradation Studies

The compound is an essential tool for developing and validating stability-indicating HPLC methods for Olsalazine Sodium API and finished dosage forms. During forced degradation studies (acid, base, oxidative, thermal, and photolytic stress), 6'-Methoxy Olsalazine serves as a critical marker to verify the resolution and specificity of the chromatographic method. The method must demonstrate baseline separation between the Olsalazine peak and the Impurity A peak, with a validated relative retention time (RRT) . This ensures that the analytical method can accurately detect any increase in this specific impurity during long-term and accelerated stability studies, which is a requirement of ICH Q1A(R2) [3].

Metabolite Identification in Preclinical Pharmacokinetic and Gut Microbiome Studies

In academic or industrial pharmacology laboratories studying the metabolism of azo-prodrugs, 6'-Methoxy Olsalazine may be employed as an analytical reference standard to help identify and differentiate phase I metabolites or gut microbial degradation products. The slower colonic degradation of the Olsalazine backbone (t1/2 = 145.1 min) compared to Sulfasalazine and Balsalazide, as established by Sousa et al. [4], suggests that parent-like impurities may exhibit distinct pharmacokinetic profiles. Therefore, having this pure standard allows for accurate mass balance studies and quantitative tracking of parent compound and related substances in in vitro gut simulation models and in vivo animal plasma/feces samples.

Quality Control (QC) Lot Release Testing for API Manufacturers

API manufacturing facilities use 6'-Methoxy Olsalazine as a daily working standard in the QC laboratory to perform routine lot release testing on manufactured batches of Olsalazine Sodium. The compound is used to spike API samples for system suitability injections, to prepare impurity marker solutions for qualitative identification, and to quantify the amount of Impurity A present in each batch. The quantitative purity value of the standard, as stated on the supplier's CoA, is used to calculate the exact concentration of the impurity in the sample, ensuring the batch meets its final release specification prior to shipment to drug product formulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6'-Methoxy Olsalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.